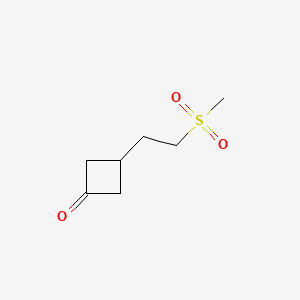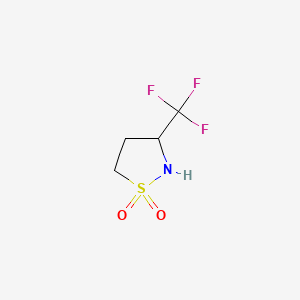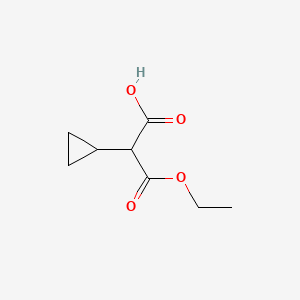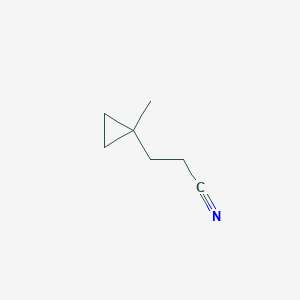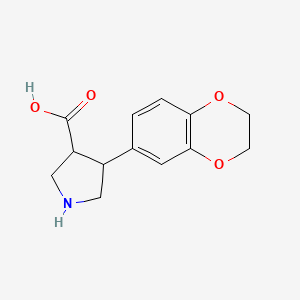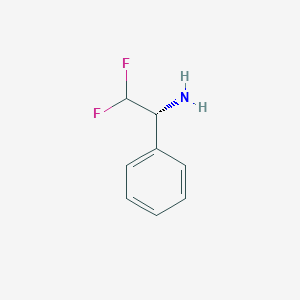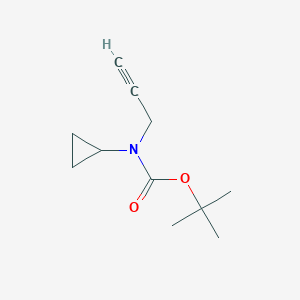
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C11H17NO2. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals. The compound features a tert-butyl group, a cyclopropyl ring, and a prop-2-yn-1-yl group, making it a versatile molecule for various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity .
化学反応の分析
Types of Reactions
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the propargyl group, using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and polymers with specific properties.
作用機序
The mechanism of action of tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The prop-2-yn-1-yl group allows for click chemistry reactions, facilitating the attachment of various functional groups to the molecule .
類似化合物との比較
Similar Compounds
Tert-butyl N,N-bis(prop-2-yn-1-yl)carbamate: Similar structure but with two prop-2-yn-1-yl groups.
Tert-butyl carbamate: Lacks the cyclopropyl and prop-2-yn-1-yl groups.
Tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: Contains a propargyl group and a t-Boc protected amine group.
Uniqueness
Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate is unique due to its combination of a cyclopropyl ring and a prop-2-yn-1-yl group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research applications .
特性
CAS番号 |
918422-86-3 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
tert-butyl N-cyclopropyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C11H17NO2/c1-5-8-12(9-6-7-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3 |
InChIキー |
NPYLASUMIHNVPG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(CC#C)C1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13484962.png)
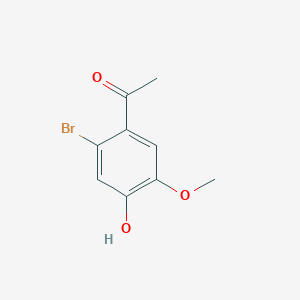
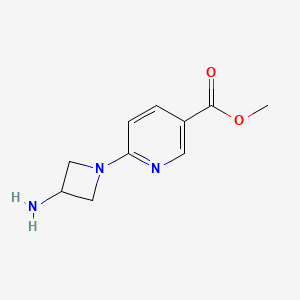
![ethyl 2-(2-amino-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B13484991.png)
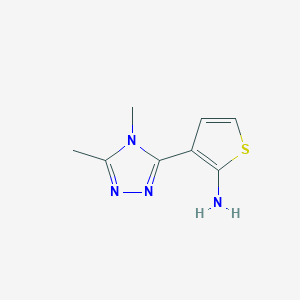
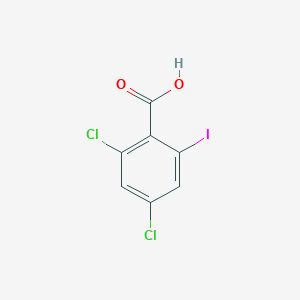
![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
